![molecular formula C15H13BrF3NO2 B14042337 7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one](/img/structure/B14042337.png)
7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one is a complex organic compound featuring a spiro structure
准备方法
The synthesis of 7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the spiro[indene-1,4-piperidin] core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromo group: Bromination is carried out using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Addition of the trifluoroacetyl group: This step involves the reaction of the intermediate compound with trifluoroacetic anhydride or trifluoroacetyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.
化学反应分析
7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
科学研究应用
7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro-based ligands and catalysts.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one can be compared with other spiro compounds, such as:
Spiro[indene-1,4-piperidin]-3(2H)-one: Lacks the bromo and trifluoroacetyl groups, resulting in different chemical properties and reactivity.
7-Bromo-1-(acetyl)spiro[indene-1,4-piperidin]-3(2H)-one: Similar structure but with an acetyl group instead of a trifluoroacetyl group, leading to variations in polarity and biological activity.
This compound analogs: Variations in the substituents on the spiro core can lead to different chemical and biological properties, making each compound unique in its applications.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C15H13BrF3NO2 |
|---|---|
分子量 |
376.17 g/mol |
IUPAC 名称 |
4-bromo-1'-(2,2,2-trifluoroacetyl)spiro[2H-indene-3,4'-piperidine]-1-one |
InChI |
InChI=1S/C15H13BrF3NO2/c16-10-3-1-2-9-11(21)8-14(12(9)10)4-6-20(7-5-14)13(22)15(17,18)19/h1-3H,4-8H2 |
InChI 键 |
FNUZCGIHPSZWPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC12CC(=O)C3=C2C(=CC=C3)Br)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


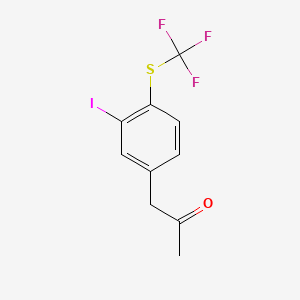
![2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B14042262.png)
![tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B14042264.png)
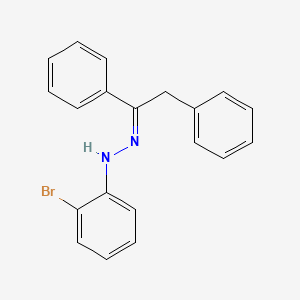

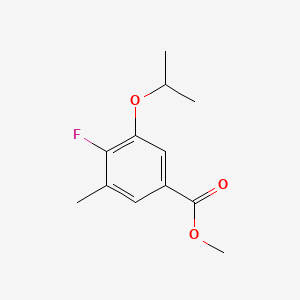
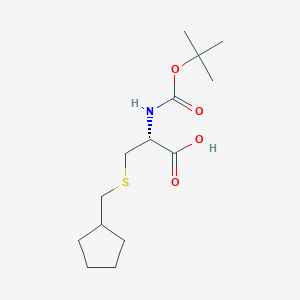



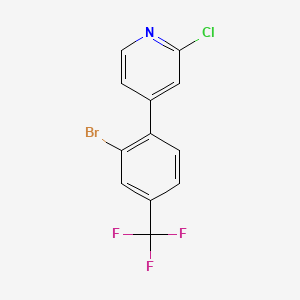
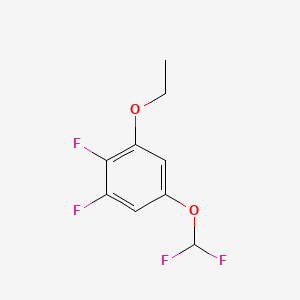
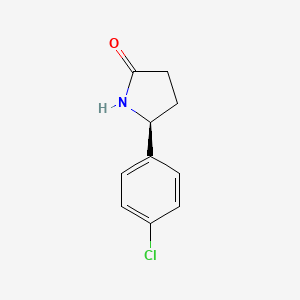
![(1R,4R,5S)-Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042328.png)
